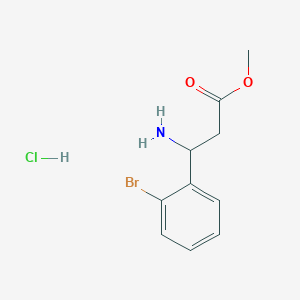

Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

CAS No.:

Cat. No.: VC13651668

Molecular Formula: C10H13BrClNO2

Molecular Weight: 294.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClNO2 |

|---|---|

| Molecular Weight | 294.57 g/mol |

| IUPAC Name | methyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |

| Standard InChI Key | JIOZZMPFORLQQJ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C1=CC=CC=C1Br)N.Cl |

| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1Br)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride belongs to the class of aromatic amino esters. The compound’s structure features a propanoate backbone substituted with an amino group and a 2-bromophenyl ring, with the hydrochloride salt enhancing its stability. Key structural attributes include:

Molecular Architecture

-

Brominated aromatic ring: The bromine atom at the ortho position of the phenyl ring influences electronic and steric properties, facilitating nucleophilic substitutions and π-π stacking interactions.

-

Amino ester functionality: The amino group (-NH₂) and methyl ester (-COOCH₃) enable hydrogen bonding and ester hydrolysis, respectively, critical for its reactivity.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrClNO₂ |

| Molecular Weight | 294.57 g/mol |

| IUPAC Name | Methyl 3-amino-3-(2-bromophenyl)propanoate; hydrochloride |

| SMILES | COC(=O)CC(C1=CC=CC=C1Br)N.Cl |

| InChI Key | JIOZZMPFORLQQJ-UHFFFAOYSA-N |

The compound’s solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) makes it suitable for laboratory and industrial applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 2-bromobenzaldehyde and glycine methyl ester hydrochloride via a Mannich-type reaction. Key steps include:

-

Condensation: 2-Bromobenzaldehyde reacts with glycine methyl ester in the presence of an acid catalyst to form an imine intermediate.

-

Reduction: The imine is reduced to the corresponding amine using sodium cyanoborohydride (NaBH₃CN).

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.

Industrial Optimization

Industrial processes employ continuous flow reactors to improve reaction efficiency and scalability. Automated systems regulate temperature and pH, achieving yields exceeding 85%. Post-synthesis purification involves recrystallization from ethanol-water mixtures, ensuring >98% purity.

Biological Activities and Mechanisms

Mechanism of Action

The amino group engages in hydrogen bonding with biological targets, while the brominated ring participates in π-π interactions with aromatic residues in enzymes or receptors. For example, in COX-2 inhibition, the bromine atom stabilizes the enzyme-inhibitor complex via hydrophobic interactions.

Applications in Research and Industry

Pharmaceutical Development

The compound is a precursor in synthesizing neurological agents, particularly those targeting GABA receptors. Its ability to cross the blood-brain barrier makes it valuable for central nervous system drug candidates.

Organic Synthesis

As a building block, it participates in:

-

Nucleophilic aromatic substitution: Bromine replacement with amines or thiols yields derivatives with modified bioactivity.

-

Ester hydrolysis: Conversion to carboxylic acids enables further functionalization.

Agrochemicals

Derivatives are used in pesticide formulations, leveraging their stability and bioactivity against plant pathogens.

Comparative Analysis with Structural Analogues

Halogen-Substituted Analogues

| Compound | Reactivity | Bioactivity |

|---|---|---|

| 2-Chlorophenyl analogue | Higher electrophilicity | Reduced CNS penetration |

| 2-Fluorophenyl analogue | Lower steric bulk | Enhanced metabolic stability |

The 2-bromo substitution balances electron-withdrawing effects and steric hindrance, optimizing both synthetic utility and biological efficacy.

Future Research Directions

-

Therapeutic Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for COX-2 over COX-1.

-

Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

-

Toxicological Profiling: Long-term toxicity studies to assess safety for clinical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume